molecular formula C28H21BrN4O5 B11424509 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11424509
M. Wt: 573.4 g/mol
InChI Key: COKBKWYRRNQKGK-UHFFFAOYSA-N
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Description

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including bromophenyl, furan, and carbamoyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of Functional Groups: The bromophenyl, furan, and carbamoyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the furan group can be introduced via a Suzuki-Miyaura coupling reaction.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and scalability.

Chemical Reactions Analysis

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.

Comparison with Similar Compounds

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core structure and may have similar biological activities and chemical properties.

    Bromophenyl Compounds: Compounds containing the bromophenyl group may exhibit similar reactivity in substitution reactions.

    Furan Derivatives: Furan-containing compounds may undergo similar oxidation and reduction reactions.

The uniqueness of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C28H21BrN4O5

Molecular Weight

573.4 g/mol

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C28H21BrN4O5/c29-19-9-11-20(12-10-19)31-25(34)17-32-24-15-18(26(35)30-16-22-7-4-14-38-22)8-13-23(24)27(36)33(28(32)37)21-5-2-1-3-6-21/h1-15H,16-17H2,(H,30,35)(H,31,34)

InChI Key

COKBKWYRRNQKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

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